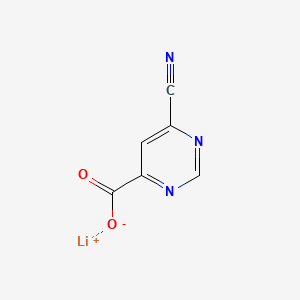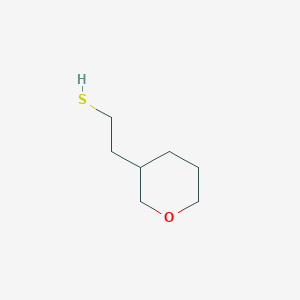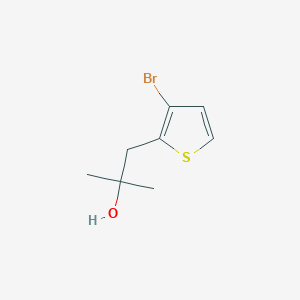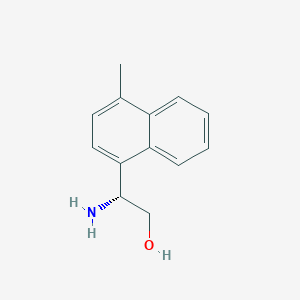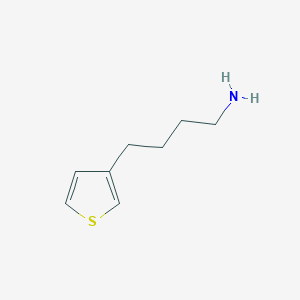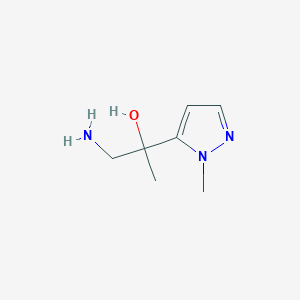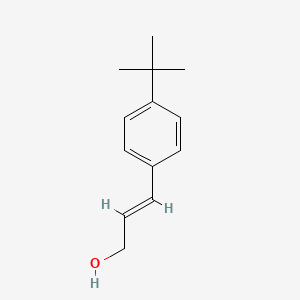
1,2-Difluoro-4-(2-nitroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2-Difluoro-4-(2-nitroethyl)benzene typically involves the nitration of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method includes the reaction of 1,2-difluorobenzene with nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Analyse Des Réactions Chimiques
1,2-Difluoro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Difluoro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and stability by affecting electron distribution within the molecule. These interactions can lead to the modulation of enzymatic activity and metabolic pathways.
Comparaison Avec Des Composés Similaires
1,2-Difluoro-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2-Difluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Has the nitro group in a different position, leading to different reactivity and applications.
1,2-Difluoro-4-(2-nitroethenyl)benzene:
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
1,2-difluoro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H7F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-2,5H,3-4H2 |
Clé InChI |
CSOGNRCEINUALD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




